molecular formula C13H10ClN3S B2412192 N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 452087-18-2

N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2412192
CAS No.: 452087-18-2
M. Wt: 275.75
InChI Key: VKSXFFNTKFWBOX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the thieno[2,3-d]pyrimidine core structure is known to contribute to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes and formamidine derivatives under acidic or basic conditions.

    Substitution Reactions:

    Methylation: The methyl group at the 6-position can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thieno ring, resulting in the formation of amines or dihydrothieno derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Grignard reagents for nucleophilic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Dihydrothieno Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their kinase inhibitory activity.

    Pyrido[2,3-d]pyrimidine Derivatives: Exhibiting similar biological activities, particularly in anticancer research.

    Thieno[3,2-d]pyrimidine Derivatives: Also studied for their potential therapeutic applications.

Uniqueness

N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c1-8-5-11-12(15-7-16-13(11)18-8)17-10-4-2-3-9(14)6-10/h2-7H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSXFFNTKFWBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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